tert-butyl N-[(4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)methyl]carbamate is a complex organic compound that features a triazolopyridine moiety linked to a phenyl group, which is further connected to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)methyl]carbamate typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the carbamate group through the reaction of the intermediate with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)methyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products depending on the substituents introduced .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its triazolopyridine moiety is known for its biological activity, and the compound could be used to develop new therapeutic agents targeting specific enzymes or receptors .
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in the formulation of advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridine derivatives, such as:
- 3-tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-ylphosphine oxides
- ®-tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate .
Uniqueness
The uniqueness of tert-butyl N-[(4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)methyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-18(2,3)24-17(23)19-12-13-7-9-14(10-8-13)16-21-20-15-6-4-5-11-22(15)16/h4-11H,12H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNKNNZGJZOQED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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